Lydicamycin

Catalog No.
S534148
CAS No.
133352-27-9
M.F
C47H74N4O10
M. Wt
855.127
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lydicamycin

CAS Number

133352-27-9

Product Name

Lydicamycin

IUPAC Name

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

Molecular Formula

C47H74N4O10

Molecular Weight

855.127

InChI

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61)

InChI Key

BCOQUXPMOLQABB-CTAFOSPESA-N

SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

Solubility

Soluble in DMSO

Synonyms

Lydicamycin

Description

The exact mass of the compound Lydicamycin is 854.5405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lydicamycin is a natural product isolated from the fungus Actinomadura lidicisca []. Research on lydicamycin is focused on its potential as a novel antibiotic.

Antimicrobial Activity

Studies have shown that lydicamycin exhibits antimicrobial activity against a variety of bacteria, including some strains that are resistant to commonly used antibiotics []. This includes Methicillin-resistant Staphylococcus aureus (MRSA), a major concern in hospital-acquired infections [].

Mechanism of Action

The exact mechanism by which lydicamycin kills bacteria is still under investigation. However, some studies suggest that it may interfere with the process of protein synthesis in bacteria [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

854.5405

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lydicamycin

Dates

Modify: 2023-08-15
1: Komaki H, Ichikawa N, Hosoyama A, Fujita N, Igarashi Y. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins. Stand Genomic Sci. 2015 Aug 26;10:58. doi: 10.1186/s40793-015-0046-5. eCollection 2015. PubMed PMID: 26380643; PubMed Central PMCID: PMC4572681.
2: Igarashi Y, Kim Y, In Y, Ishida T, Kan Y, Fujita T, Iwashita T, Tabata H, Onaka H, Furumai T. Alchivemycin A, a bioactive polycyclic polyketide with an unprecedented skeleton from Streptomyces sp. Org Lett. 2010 Aug 6;12(15):3402-5. doi: 10.1021/ol1012982. PubMed PMID: 20670006.
3: Furumai T, Eto K, Sasaki T, Higuchi H, Onaka H, Saito N, Fujita T, Naoki H, Igarashi Y. TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. J Antibiot (Tokyo). 2002 Oct;55(10):873-80. PubMed PMID: 12523820.
4: Toda S, Yamamoto S, Tenmyo O, Tsuno T, Hasegawa T, Rosser M, Oka M, Sawada Y, Konishi M, Oki T. A new neuritogenetic compound BU-4514N produced by Microtetraspora sp. J Antibiot (Tokyo). 1993 Jun;46(6):875-83. PubMed PMID: 8344867.
5: Hayakawa Y, Kanamaru N, Morisaki N, Furihata K, Seto H. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation. J Antibiot (Tokyo). 1991 Mar;44(3):288-92. PubMed PMID: 2026554.
6: Hayakawa Y, Kanamaru N, Shimazu A, Seto H. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity. J Antibiot (Tokyo). 1991 Mar;44(3):282-7. PubMed PMID: 2026553.

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